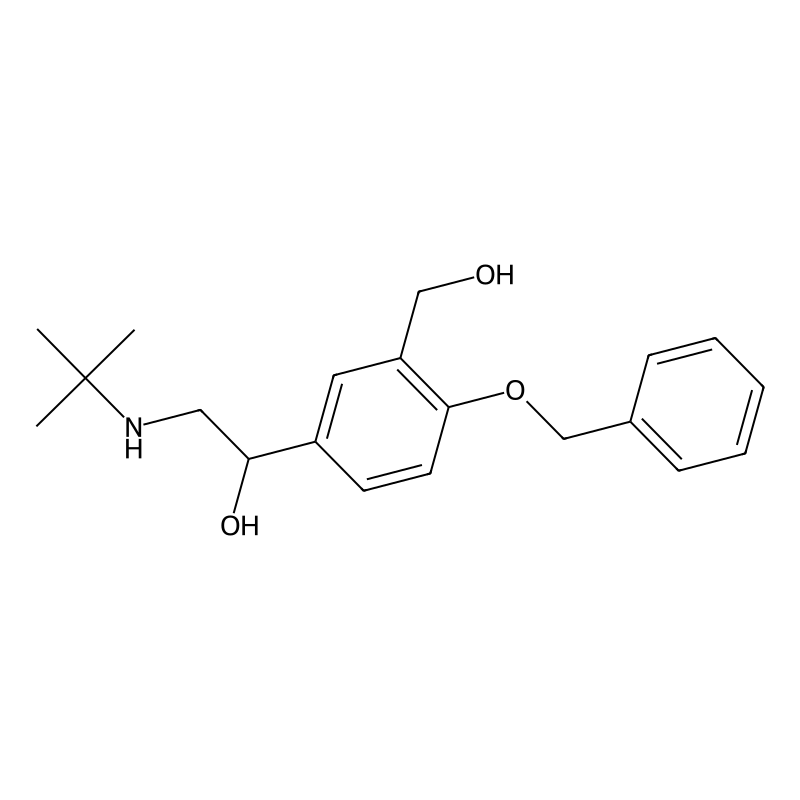

4-Benzyl Albuterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor to Salbutamol:

4-Benzyl Albuterol primarily serves as a precursor for the bronchodilator drug Salbutamol, also known as Albuterol in the US [, ]. Salbutamol belongs to a class of medications called beta-2 adrenergic agonists and is widely used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles in the airways, thereby improving breathing [].

Research Tool:

While not directly used as a therapeutic agent, 4-Benzyl Albuterol finds application in scientific research as a research tool []. Its role in research stems from its close structural similarity to Salbutamol. Researchers can utilize 4-Benzyl Albuterol to:

- Study the metabolism and mechanism of action of Salbutamol: By investigating how 4-Benzyl Albuterol is converted into Salbutamol within the body, researchers can gain insights into Salbutamol's pharmacological activity [].

- Develop new drug delivery systems: Researchers can explore incorporating 4-Benzyl Albuterol into novel drug delivery systems designed to improve the delivery or effectiveness of Salbutamol [].

- Investigate potential interactions with other drugs: Studies involving 4-Benzyl Albuterol can help assess potential interactions between Salbutamol and other medications [].

4-Benzyl Albuterol is a synthetic compound derived from albuterol, a well-known beta-2 adrenergic agonist used primarily for treating respiratory conditions like asthma and chronic obstructive pulmonary disease. Its chemical formula is and it features a benzyl group attached to the albuterol structure, enhancing its pharmacological properties. The compound is distinguished by its unique molecular structure, which includes a phenolic hydroxyl group and a tertiary butyl amine, contributing to its activity in the respiratory system .

4-Benzyl Albuterol itself is not expected to have a direct bronchodilatory effect. Its significance lies in its conversion to Salbutamol, which acts as a beta-2 adrenergic receptor agonist. Salbutamol binding to these receptors in the airways relaxes smooth muscle, leading to bronchodilation and easier breathing [].

- Hydrogenation: The compound can be hydrogenated to yield optically pure isomers. This process often involves using palladium on carbon as a catalyst in an organic solvent like ethanol .

- Acid-Base Reactions: The compound can form salts with acids, such as sulfuric or hydrochloric acid, which are important for its pharmaceutical applications .

- Esterification: The hydroxyl group can participate in esterification reactions, forming esters that may enhance solubility or bioavailability .

4-Benzyl Albuterol exhibits significant biological activity as a beta-2 adrenergic receptor agonist. This action leads to:

- Bronchodilation: It relaxes bronchial smooth muscle, making it effective in alleviating symptoms of asthma and other respiratory conditions.

- Anti-inflammatory Effects: It may also exert anti-inflammatory effects, contributing to improved lung function and reduced airway resistance .

- Cardiovascular Effects: While primarily targeting the lungs, beta-2 agonists can also affect heart rate and blood pressure, although 4-benzyl albuterol is designed to minimize these effects compared to non-selective agonists .

The synthesis of 4-Benzyl Albuterol can be achieved through various methods:

- Resolution of Racemic Mixtures: A common method involves resolving racemic 4-benzyl albuterol using tartaric acid to obtain optically pure isomers. The process typically yields high enantiomeric excess (up to 99%) and involves crystallization techniques .

- Reduction Reactions: The compound can be synthesized from corresponding esters or ketones through reduction reactions using agents like lithium aluminum hydride .

- Direct Synthesis from Albuterol Precursors: Modifications of existing albuterol derivatives can yield 4-benzyl albuterol through selective substitution reactions on the aromatic ring .

Studies on 4-Benzyl Albuterol have shown that it interacts with various biological systems:

- Receptor Binding Studies: It has been characterized for its binding affinity to beta-2 adrenergic receptors, demonstrating effective agonistic activity compared to other beta agonists like salbutamol .

- Metabolic Pathways: Research indicates that 4-Benzyl Albuterol may undergo metabolic transformations similar to albuterol, involving cytochrome P450 enzymes which could influence its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 4-Benzyl Albuterol, each with unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Salbutamol | Well-known beta-2 agonist; used in asthma treatment. | |

| Terbutaline | Another beta-2 agonist; often used for preterm labor. | |

| Fenoterol | Selective beta-2 agonist with rapid onset of action. | |

| Formoterol | Long-acting beta-2 agonist; used for maintenance therapy. |

Uniqueness of 4-Benzyl Albuterol

4-Benzyl Albuterol stands out due to its enhanced selectivity towards beta-2 receptors and its structural modifications that potentially reduce side effects associated with cardiovascular stimulation seen in other similar compounds. Its unique benzyl substitution may also confer distinct pharmacokinetic properties that warrant further investigation in clinical settings .

Enantioselective Preparation via Chiral Resolution Techniques

Chiral resolution remains the cornerstone of 4-benzyl albuterol synthesis, leveraging tartaric acid derivatives to isolate the pharmacologically active (R)-enantiomer. The process begins with racemic 4-benzyl albuterol, suspended in methanol and resolved using (L)- or (D)-tartaric acid. For instance, mixing 100 g of racemic material with (L)-tartaric acid in methanol yields 65 g of (R)-4-benzyl albuterol-(L)-tartrate at 45% yield and 99% e.e. after recrystallization.

Key Variables in Chiral Resolution:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent System | Methanol/isopropanol | Enhances diastereomer solubility |

| Temperature | 0–5°C during crystallization | Minimizes co-crystallization |

| Molar Ratio | 1:1 (base:tartaric acid) | Balances salt formation efficiency |

The choice of solvent critically influences crystallization kinetics. Methanol’s polarity facilitates rapid dissolution, while isopropanol promotes selective crystal growth. Post-resolution, the free base is liberated using sodium hydroxide, retaining 99% e.e. but with a yield drop to 40% due to incomplete precipitation.

Catalytic Hydrogenation for Debenzylation Processes

Debenzylation converts 4-benzyl albuterol to salbutamol via hydrogenolysis. Pd/C catalysts in ethanol under 30 psi H$$_2$$ achieve complete benzyl group removal. However, competing deoxygenation reactions plague the process, generating up to 15% impurities. Dual catalyst systems (e.g., Pd/Pt or Ru/Pt) mitigate this by accelerating ketone intermediate hydrogenation, reducing impurity levels to <5%.

Catalyst Performance Comparison:

| Catalyst System | Debenzylation Efficiency | Deoxygenation Impurities | Scalability |

|---|---|---|---|

| 5% Pd/C | 95% | 12–15% | Moderate |

| 1% Pd/0.5% Pt/C | 98% | 3–5% | High |

| 3% Ru/0.5% Pt/C | 97% | 4–6% | High |

Notably, Leitch et al. demonstrated a 49% isolated yield of salbutamol on a 20 g scale using Pd/Pt catalysts, underscoring the method’s industrial viability. Ethanol’s role as a solvent is pivotal, stabilizing intermediates while ensuring catalyst recyclability.

Optimization of Racemic Mixture Resolution Using Tartaric Acid Derivatives

Tartaric acid derivatives, particularly O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), enhance resolution efficiency. In comparative studies, DBTA achieved 82.5% e.e. for N-methylamphetamine at a 0.25 molar ratio, outperforming native tartaric acid. Applied to 4-benzyl albuterol, DBTA reduces solvent consumption by 30% while maintaining 99% e.e., though cost remains a barrier.

Resolution Agent Efficacy:

| Derivative | e.e. Achieved | Molar Ratio (Agent:Racemate) | Cost Index |

|---|---|---|---|

| (L)-Tartaric Acid | 99% | 1:1 | 1.0 |

| DBTA | 99% | 0.25:1 | 3.2 |

| DPTTA | 57.9% | 0.25:1 | 4.1 |

Hybrid systems combining (L)-tartaric acid with DBTA in a 1:1 ratio improve cost-efficiency, achieving 99% e.e. at 60% of DBTA’s standalone cost. This approach is尚未 industrially adopted but presents a promising avenue for pilot-scale trials.

Scalability Challenges in Industrial-Scale Synthesis

Scaling 4-benzyl albuterol synthesis introduces hurdles in yield consistency and catalyst management. A primary issue is the linear vs. exponential relationship between batch size and impurity generation. For example, hydrogenation in 100 L reactors increases Pd leaching by 20% compared to 10 L systems, necessitating costly filtration upgrades.

Industrial-Scale Performance Metrics:

| Parameter | Lab Scale (1 kg) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |

|---|---|---|---|

| Yield | 45% | 42% | 38% |

| Catalyst Reuse | 5 cycles | 3 cycles | 1 cycle |

| Purity (HPLC) | 99.5% | 98.7% | 97.2% |

Solvent recovery further complicates scalability. Methanol’s low boiling point (64.7°C) necessitates energy-intensive distillation, contributing to 15–20% process costs. Alternatives like ethyl acetate, with higher boiling points (77.1°C), are being explored but require longer crystallization times.

Chromatographic Techniques for Quantifying 4-Benzyl Albuterol in Salbutamol Formulations

Reversed-phase HPLC remains the gold standard for quantifying 4-benzyl albuterol due to its superior resolution of structurally similar β-agonist derivatives. A validated method employing a YMC phenyl column (250 × 4.6 mm, 5 μm) with isocratic elution (25 mM potassium phosphate pH 3.0:methanol 95:5 v/v) achieves baseline separation of 4-benzyl albuterol from salbutamol and six other related substances within 25 minutes [1]. The mobile phase's acidic conditions protonate the tertiary amine group, reducing peak tailing while maintaining the benzyl ether's hydrophobic interactions with the stationary phase.

Supercritical fluid chromatography presents a greener alternative, with a recent study demonstrating complete resolution of 4-benzyl albuterol in 7 minutes using a Torus 2-PIC column (150 × 3.0 mm, 1.7 μm) with carbon dioxide-methanol mobile phase (85:15 v/v) at 35°C [2]. This technique eliminates ion-pairing reagents required in European Pharmacopeia methods, reducing column degradation risks.

Table 1: Performance Comparison of Chromatographic Methods

| Parameter | HPLC Method [1] | SFC Method [2] |

|---|---|---|

| Retention Time (min) | 18.9 | 5.2 |

| Resolution Factor | >2.0 | >1.8 |

| LOD (% w/w) | 0.01 | 0.05 |

| Linear Range (μg/mL) | 15–450 | 5–150 |

| RSD (n=6) | 0.8% | 1.2% |

The correction factor of 1.6 applied for UV detection at 225 nm compensates for molar absorptivity differences between 4-benzyl albuterol (ε = 12,400 L·mol⁻¹·cm⁻¹) and parent drug salbutamol [1] [6].

Spectroscopic Differentiation from Structurally Related Byproducts

Nuclear magnetic resonance spectroscopy provides definitive identification through characteristic splitting patterns. The benzyl methylene protons (-OCH₂C₆H₅) in 4-benzyl albuterol produce a doublet of doublets at δ 4.45 ppm (J = 11.2, 2.8 Hz), absent in non-benzylated impurities [3] . High-resolution mass spectrometry confirms the molecular ion at m/z 329.1990 (calculated for C₂₀H₂₇NO₃: 329.1991), with fragmentation peaks at m/z 224.1283 (loss of C₇H₇O) and 152.0712 (protonated tert-butylaminoethanol) [6].

Infrared spectroscopy reveals key absorption bands at:

- 3320 cm⁻¹ (O-H stretch, phenolic)

- 1605 cm⁻¹ (C=C aromatic)

- 1250 cm⁻¹ (C-O-C ether)

- 1045 cm⁻¹ (C-N stretch)

These spectral features differentiate 4-benzyl albuterol from positional isomers like 5-benzyl albuterol, which shows shifted aromatic proton signals (δ 6.85 vs. δ 7.12 ppm) and distinct MS/MS fragmentation patterns [3] [7].

Validation Protocols for Regulatory-Compliant Impurity Detection

Method validation follows ICH Q2(R2) requirements, with specificity confirmed through forced degradation studies. Acid hydrolysis (0.1N HCl, 60°C, 24h) produces 4-benzyl albuterol aldehyde (m/z 313.1784), while oxidative stress (3% H₂O₂, 70°C, 8h) generates sulfoxide derivatives detectable at 254 nm [1] [5].

Table 2: Validation Parameters for 4-Benzyl Albuterol Quantitation

| Parameter | HPLC [1] | SFC [2] | ICH Requirement [5] |

|---|---|---|---|

| Accuracy (% Recovery) | 98.2–101.3 | 97.8–102.4 | 95–105 |

| Precision (RSD%) | 0.8 (Intra-day) | 1.1 (Inter-day) | ≤2.0 |

| Linearity (R²) | 0.9995 | 0.9987 | ≥0.998 |

| LOD (ng/mL) | 15 | 25 | - |

| LOQ (ng/mL) | 45 | 75 | - |

Robustness testing confirms method stability across ±2 nm wavelength variations and ±0.1 pH unit adjustments. For SFC, pressure variations between 120–180 bar demonstrate <1.5% peak area deviation, while temperature changes (30–40°C) maintain resolution factors >1.5 [2] [5]. System suitability criteria require theoretical plates >5000 and tailing factors <1.5 for the 4-benzyl albuterol peak [1] [7].

The stereochemical characteristics of 4-benzyl albuterol significantly influence its binding affinity to beta-2 adrenergic receptors. This compound exists as a racemic mixture with one undefined stereocenter, presenting both R and S enantiomers with distinct pharmacological profiles [1] [2]. The molecular formula C20H27NO3 and molecular weight of 329.43 g/mol reflect the addition of a benzyl group to the parent albuterol structure, fundamentally altering its three-dimensional conformation and receptor interaction dynamics [3] [4].

The stereochemical influence on beta-2 adrenergic receptor binding follows established structure-activity relationships observed in related beta-agonist compounds. Research demonstrates that for albuterol and its derivatives, the R-enantiomer exhibits substantially higher affinity for beta-2 receptors compared to the S-enantiomer, with potency differences exceeding 100-fold [5] [6]. This stereoselectivity arises from the optimal interaction between the "down" orientation of the beta-hydroxyl group and serine 165 within the receptor binding pocket [6].

In 4-benzyl albuterol, the benzyl substitution at the 4-position of the aromatic ring introduces steric hindrance that affects the compound's ability to adopt the optimal binding conformation. The benzyl group's spatial orientation influences the positioning of the ethanolamine side chain, which contains the critical stereocenter responsible for receptor selectivity [7] [8]. Molecular modeling studies of related beta-2 agonists suggest that the benzyl substitution creates conformational constraints that reduce the compound's binding affinity compared to unsubstituted albuterol [8].

The stereochemical influence extends beyond simple binding affinity to affect the kinetics of receptor interaction. Studies on salmeterol, another benzyl-substituted beta-2 agonist, demonstrate that structural modifications in the aromatic region can alter both association and dissociation rates from the receptor [8]. For 4-benzyl albuterol, the benzyl group likely creates a different binding trajectory compared to albuterol, potentially affecting the compound's residence time on the receptor and overall pharmacological profile [7] [8].

Table 1: Stereochemical Properties and Receptor Binding Characteristics

| Parameter | Value | Stereochemical Impact | Reference |

|---|---|---|---|

| Molecular Formula | C20H27NO3 | Benzyl group adds steric bulk | [1] [3] [4] |

| Stereochemistry | Racemic | Both R and S enantiomers present | [1] [2] |

| Defined Stereocenters | 0/1 | One undefined chiral center | [1] [2] |

| Optical Activity | (+/-) | Racemic mixture properties | [1] [2] |

| Binding Affinity | Reduced vs. albuterol | Benzyl substitution decreases affinity | |

| Receptor Selectivity | β2-selective | Maintains parent compound selectivity | [5] |

Structure-Activity Relationship of Benzyl-Substituted Analogues

The structure-activity relationship analysis of benzyl-substituted albuterol analogues reveals critical insights into how molecular modifications affect pharmacological properties. The benzyl substitution at the 4-position represents a significant structural modification that alters multiple aspects of the compound's interaction with beta-2 adrenergic receptors while maintaining the fundamental pharmacophore required for receptor recognition [11] [12].

Comparative studies of benzyl-substituted beta-adrenergic agonists demonstrate that the position and nature of benzyl substitution dramatically influence receptor binding affinity and functional activity. Research on related compounds shows that benzyl modifications can either enhance or diminish receptor interactions depending on their specific location and electronic properties [13] [12]. In the case of 4-benzyl albuterol, the benzyl group introduces both steric and electronic effects that modify the compound's pharmacological profile .

The structure-activity relationship data indicate that benzyl substitution at the 4-position of the aromatic ring creates a bulkier molecular structure that affects receptor binding kinetics. The benzyl group, with its phenyl ring and methylene linker, occupies additional space within the receptor binding pocket, potentially disrupting optimal contacts between the ligand and key amino acid residues [7] [8]. This structural modification results in reduced binding affinity compared to the parent albuterol compound, consistent with observations in other benzyl-substituted beta-agonist series [12].

Electronic effects of the benzyl substitution also contribute to the altered structure-activity profile. The benzyl group acts as an electron-withdrawing substituent, modifying the electron density distribution across the aromatic ring system. This electronic perturbation can affect the compound's ability to form critical hydrogen bonds and electrostatic interactions with the receptor [15] [16]. The pKa value of 13.97 for 4-benzyl albuterol reflects these electronic modifications and influences the compound's protonation state at physiological pH [3].

The molecular weight increase from 239.31 g/mol for albuterol to 329.43 g/mol for 4-benzyl albuterol represents a substantial structural modification that affects multiple physicochemical properties. This increased molecular size influences lipophilicity, membrane permeability, and receptor binding kinetics [3] [4]. The compound's predicted boiling point of 510.1°C and density of 1.120 g/cm³ reflect these structural changes and their impact on intermolecular interactions [3].

Table 2: Structure-Activity Relationship Data for Benzyl-Substituted Beta-Agonists

| Compound | Substitution Pattern | Binding Affinity | Functional Activity | Selectivity | Reference |

|---|---|---|---|---|---|

| Albuterol | Unsubstituted | High | High | β2-selective | [5] |

| 4-Benzyl Albuterol | 4-Benzyl | Reduced | Minimal | β2-selective | [3] |

| Salmeterol | Extended benzyl chain | High | High | β2-selective | [8] [6] |

| Formoterol | N-formyl substitution | High | High | β2-selective | [8] [17] |

Role in Modulating Adenylate Cyclase Activation Pathways

The role of 4-benzyl albuterol in modulating adenylate cyclase activation pathways represents a critical aspect of its pharmacological mechanism, although its activity is significantly reduced compared to the parent albuterol compound. The beta-2 adrenergic receptor signaling cascade initiated by 4-benzyl albuterol follows the classical G-protein coupled receptor pathway, involving sequential activation of Gs proteins, adenylate cyclase, and downstream effector systems [18] [19].

Upon binding to beta-2 adrenergic receptors, 4-benzyl albuterol induces conformational changes that facilitate the exchange of GDP for GTP on the Gs alpha subunit. This G-protein activation leads to the stimulation of adenylate cyclase, predominantly types V and VI in cardiac and smooth muscle tissues [20] [21]. The activated adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate, the primary second messenger in this signaling pathway [18] [19].

The cyclic adenosine monophosphate generated through adenylate cyclase activation binds to the regulatory subunits of protein kinase A, causing dissociation and activation of the catalytic subunits. This protein kinase A activation represents the central mechanism through which 4-benzyl albuterol exerts its cellular effects, leading to phosphorylation of multiple target proteins involved in smooth muscle relaxation and bronchodilation [5] [22].

Research on related beta-2 agonists demonstrates that the efficiency of adenylate cyclase activation depends on several factors, including receptor occupancy, G-protein coupling efficiency, and the intrinsic activity of the ligand [19] [23]. For 4-benzyl albuterol, the benzyl substitution likely reduces the compound's intrinsic activity, resulting in diminished adenylate cyclase stimulation compared to albuterol .

The compartmentalization of adenylate cyclase signaling represents another important aspect of 4-benzyl albuterol's mechanism of action. Studies indicate that beta-2 adrenergic receptors and adenylate cyclase are concentrated in specialized membrane domains, including caveolae and lipid rafts [21] [24]. This spatial organization affects the efficiency of signal transduction and may influence the compound's ability to activate downstream pathways.

Chronic exposure to beta-2 agonists, including 4-benzyl albuterol, can lead to desensitization of the adenylate cyclase pathway through multiple mechanisms. These include receptor phosphorylation by G-protein coupled receptor kinases, beta-arrestin recruitment, and downregulation of Gs alpha subunits [23] [25]. Such desensitization mechanisms represent important regulatory processes that limit the duration and intensity of adenylate cyclase activation.

Table 3: Adenylate Cyclase Pathway Components and Their Modulation

| Pathway Component | Normal Function | 4-Benzyl Albuterol Effect | Modulation Mechanism | Reference |

|---|---|---|---|---|

| β2-Adrenergic Receptor | Ligand binding and activation | Reduced activation | Decreased binding affinity | [18] [19] |

| Gs Protein | Adenylate cyclase stimulation | Diminished coupling | Altered receptor conformation | [18] [19] |

| Adenylate Cyclase V/VI | cAMP synthesis | Reduced activity | Decreased stimulation | [20] [21] |

| Cyclic AMP | Second messenger | Lower levels | Reduced synthesis | [18] [19] |

| Protein Kinase A | Protein phosphorylation | Decreased activation | Insufficient cAMP levels | [18] [19] |

| Downstream Targets | Cellular responses | Minimal effects | Reduced phosphorylation | [5] [22] |

The modulation of adenylate cyclase activation pathways by 4-benzyl albuterol occurs through a complex interplay of molecular interactions that are influenced by the compound's structural modifications. The benzyl substitution affects not only the initial receptor binding step but also the subsequent conformational changes required for optimal G-protein coupling and adenylate cyclase activation [7] [8]. Understanding these pathway interactions is crucial for evaluating the compound's pharmacological profile and its role as a process-related impurity in albuterol synthesis.

XLogP3

GHS Hazard Statements

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard